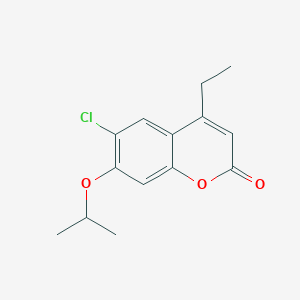

![molecular formula C16H19ClN2O3 B5882535 6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5882535.png)

6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one, also known as TAK-285, is a small-molecule inhibitor of HER2 (human epidermal growth factor receptor 2) kinase. HER2 is a member of the ErbB family of receptor tyrosine kinases, which are involved in cell growth and differentiation. HER2 is overexpressed in many types of cancer, including breast, gastric, and lung cancers, and is associated with poor prognosis. TAK-285 has shown promise as a potential anticancer agent, and its synthesis, mechanism of action, and physiological effects have been extensively studied.

Wirkmechanismus

6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one works by inhibiting the kinase activity of HER2, which is necessary for the growth and survival of HER2-overexpressing cancer cells. HER2 kinase inhibitors like 6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one bind to the ATP-binding site of the kinase domain, preventing the transfer of phosphate groups to downstream signaling molecules. This leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

Biochemical and physiological effects:

6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one has been shown to have a number of biochemical and physiological effects in HER2-overexpressing cancer cells. These include inhibition of cell proliferation, induction of apoptosis, and inhibition of downstream signaling pathways such as PI3K/AKT and MAPK/ERK. 6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one has also been shown to inhibit tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to growing tumors.

Vorteile Und Einschränkungen Für Laborexperimente

6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one has several advantages for lab experiments, including its high potency and specificity for HER2 kinase, its ability to inhibit the growth of HER2-overexpressing cancer cells both in vitro and in vivo, and its potential as a combination therapy with other anticancer agents. However, 6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one also has some limitations, such as its relatively short half-life and the potential for drug resistance to develop over time.

Zukünftige Richtungen

There are several future directions for research on 6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one. These include investigating its potential as a therapy for other types of cancer that overexpress HER2, such as gastric and lung cancer, as well as exploring its use in combination with other targeted therapies. Additionally, further studies are needed to investigate the mechanisms of drug resistance to 6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one and to develop strategies to overcome this resistance. Finally, the development of more potent and selective HER2 kinase inhibitors based on the structure of 6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one may lead to the development of more effective anticancer agents in the future.

Synthesemethoden

6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one can be synthesized using a multistep process starting from 4-chloro-3-nitrobenzoic acid. The nitro group is reduced to an amino group, which is then protected with a Boc (tert-butyloxycarbonyl) group. The carboxylic acid group is activated with DCC (dicyclohexylcarbodiimide) and reacted with 4-(2-hydroxyethyl)-1-piperazine to form the amide bond. The Boc group is then removed, and the resulting amine is reacted with 6-chloro-4H-chromen-4-one to yield 6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one.

Wissenschaftliche Forschungsanwendungen

6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one has been the subject of numerous scientific studies investigating its potential as an anticancer agent. In preclinical studies, 6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one has been shown to inhibit the growth of HER2-overexpressing cancer cells both in vitro and in vivo. 6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one has also been shown to be effective in combination with other anticancer agents, such as paclitaxel and trastuzumab. Clinical trials of 6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one in patients with HER2-overexpressing breast cancer have shown promising results, with some patients showing partial or complete responses to the drug.

Eigenschaften

IUPAC Name |

6-chloro-3-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O3/c17-13-1-2-15-14(9-13)16(21)12(11-22-15)10-19-5-3-18(4-6-19)7-8-20/h1-2,9,11,20H,3-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBOJAZEZQHHPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=COC3=C(C2=O)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5429967 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5882454.png)

![N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5882464.png)

![4-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5882481.png)

![3-(3-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5882492.png)

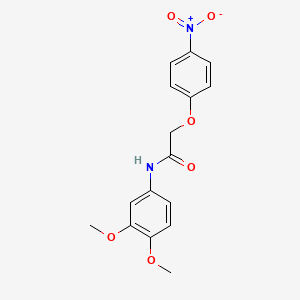

![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882499.png)

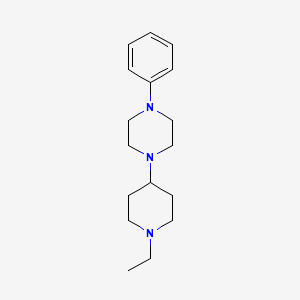

![3-[(4-benzyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5882506.png)

![4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5882522.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B5882526.png)

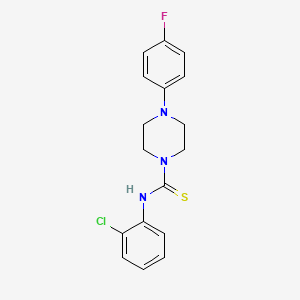

![N-(2,4-difluorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5882534.png)

![[(2,6-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5882564.png)